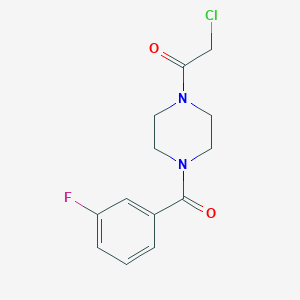![molecular formula C12H16BrFN2O2 B14778208 tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)
tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H16BrFN2O2 It is a derivative of carbamate and contains a pyridine ring substituted with bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with 5-bromo-3-fluoropyridine in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
tert-Butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine can yield an N-substituted pyridine derivative.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
科学的研究の応用
tert-Butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The bromine and fluorine substituents on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors. The carbamate group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
類似化合物との比較
Similar Compounds
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Similar structure but with a methoxy group instead of a fluorine atom.
tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate: Similar structure but without the fluorine atom.
Uniqueness
tert-Butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate is unique due to the presence of both bromine and fluorine substituents on the pyridine ring. This combination can enhance its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C12H16BrFN2O2 |
|---|---|
分子量 |
319.17 g/mol |
IUPAC名 |
tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H16BrFN2O2/c1-7(16-11(17)18-12(2,3)4)10-9(14)5-8(13)6-15-10/h5-7H,1-4H3,(H,16,17) |
InChIキー |
HKXACTQRBSSCDB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=N1)Br)F)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


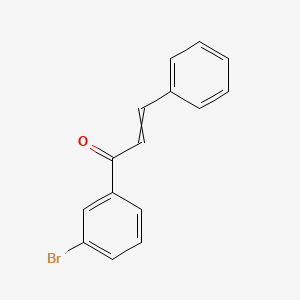
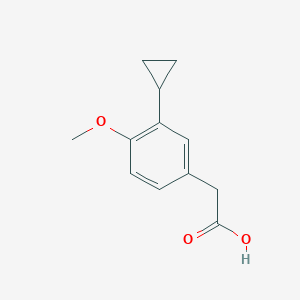
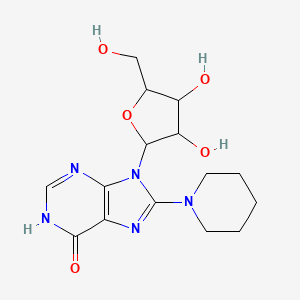
![Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14778148.png)
![4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14778155.png)
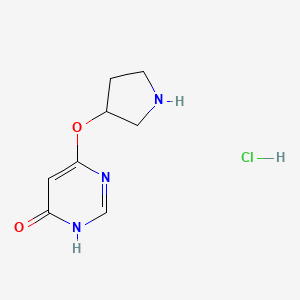
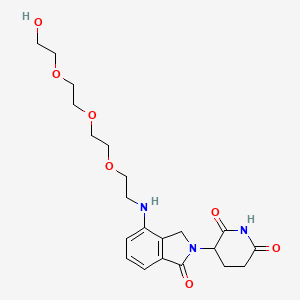
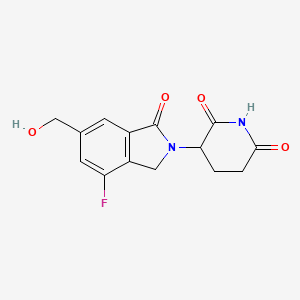
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)
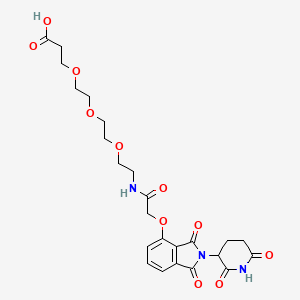
![tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14778204.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14778221.png)
